Spiro[3.3]heptane-1,3-diamine;dihydrochloride
Description
Spiro[3.3]heptane-1,3-diamine dihydrochloride (CAS: 1989671-57-9) is a spirocyclic compound characterized by a bicyclic framework where two cyclohexane-like rings share a single atom, creating a rigid three-dimensional structure. The dihydrochloride salt enhances its solubility and stability, making it a critical intermediate in pharmaceutical research and drug discovery. With a molecular formula of C₉H₂₀Cl₂N₂ and a molecular weight of 227.17 g/mol, its structural rigidity is advantageous for optimizing binding specificity and metabolic stability in bioactive molecules .
Properties
IUPAC Name |
spiro[3.3]heptane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-4-6(9)7(5)2-1-3-7;;/h5-6H,1-4,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHLHNRNHVPJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.3]heptane-1,3-diamine;dihydrochloride typically involves the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as collidine or lutidine. The reaction is carried out in 1,2-dichloroethane under reflux conditions for 16 hours. The product is then purified using vacuum distillation or column chromatography .
Industrial Production Methods
Industrial production methods for Spiro[3 the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptane-1,3-diamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules: Spiro[3.3]heptane-1,3-diamine;dihydrochloride serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structural properties make it valuable for creating novel spirocyclic compounds that are critical in various chemical reactions .
Biology
- Biological Activity Studies: Research indicates that this compound may exhibit significant biological activity, including interactions with biomolecules. It has been investigated for its potential roles in modulating enzyme activities and influencing cellular processes .
- Pharmacological Potential: Spiro[3.3]heptane derivatives are being explored as pharmacophores in drug design, particularly for anticancer and antiviral applications. Its structural features allow it to mimic other bioactive compounds effectively .
Medicine
- Therapeutic Properties: The compound has been studied for its potential therapeutic effects, including anticancer properties where it has shown promise in inhibiting cancer cell growth and suppressing viral replication . The incorporation of spiro[3.3]heptane into existing drug frameworks has demonstrated enhanced biological activity compared to traditional structures like phenyl rings .
Industrial Applications
- Material Development: In industrial chemistry, this compound is utilized in the development of new materials and as a catalyst in various chemical processes due to its unique reactivity profile .
Case Studies
Mechanism of Action
The mechanism of action of Spiro[3.3]heptane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of viral replication .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with spiro[3.3]heptane-1,3-diamine dihydrochloride, enabling insights into their distinct properties and applications.
Structural and Functional Comparison
Table 1: Key Properties of Spiro[3.3]heptane-1,3-diamine Dihydrochloride and Analogues
Key Differentiators
- Spiro vs. Bicyclic Systems : Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride’s larger ring system may reduce ring strain but increases molecular weight, impacting pharmacokinetics .
- Aromatic vs. Aliphatic Amines : m-Phenylenediamine dihydrochloride’s aromatic ring enables conjugation in polymers and dyes, unlike the aliphatic amines in spiro compounds .
Biological Activity
Spiro[3.3]heptane-1,3-diamine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which allows for diverse biological interactions. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic configuration characterized by two fused cycloalkane rings sharing a single atom. This structural arrangement contributes to its rigidity and three-dimensionality, which are favorable for binding interactions with biological targets.
- Molecular Formula : CHN·2HCl
- Molecular Weight : 227.17 g/mol
The biological activity of Spiro[3.3]heptane-1,3-diamine; dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's spirocyclic structure enables it to fit into unique binding sites, potentially inhibiting enzyme activity or modulating receptor functions. This interaction may lead to various biological effects, including:
- Inhibition of Cancer Cell Growth : Studies suggest that the compound may interfere with cellular signaling pathways involved in tumor proliferation.
- Antiviral Activity : Preliminary investigations indicate potential efficacy against certain viral infections by inhibiting viral replication mechanisms.
Biological Activity Overview
Research has identified several key areas where Spiro[3.3]heptane-1,3-diamine; dihydrochloride exhibits notable biological activities:
| Biological Activity | Description |
|---|---|
| Anticancer | Exhibits potential in inhibiting cancer cell proliferation through modulation of signaling pathways. |
| Antiviral | Investigated for effectiveness against specific viruses; mechanisms include inhibition of viral entry and replication. |
| Enzyme Inhibition | Interacts with various enzymes, potentially altering their activity and influencing metabolic pathways. |
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that derivatives of spirocyclic compounds can inhibit the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest . These findings suggest that Spiro[3.3]heptane-1,3-diamine; dihydrochloride may share similar properties.
- Antiviral Mechanisms : Research published in the Journal of Organic Chemistry highlighted the antiviral potential of spirocyclic compounds, emphasizing their ability to disrupt viral life cycles by targeting viral proteins crucial for replication .
- Enzyme Interaction Studies : Investigations into the compound's interaction with enzymes have shown that it can serve as a competitive inhibitor for certain biochemical reactions, which may have implications in drug design and development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of Spiro[3.3]heptane-1,3-diamine; dihydrochloride, a comparison with structurally similar compounds is essential:
| Compound | Structure | Biological Activity |
|---|---|---|
| N1,N1-Dimethylspiro[3.3]heptane-1,3-diamine dihydrochloride | Dimethylated variant | Enhanced binding affinity to receptors compared to non-methylated forms |
| Spiro[2.3]hexane derivatives | Smaller spirocyclic structure | Limited biological activity compared to spiro[3.3]heptane derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
